molecular formula C16H20N2O5S B2778956 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1203276-94-1

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2778956
CAS No.: 1203276-94-1
M. Wt: 352.41
InChI Key: MSXCJLWOHNXPNN-UHFFFAOYSA-N
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Description

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively and its potential neuroprotective effects make it stand out among similar compounds .

Properties

IUPAC Name

6-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-24(21,22)18-8-6-17(7-9-18)16(20)11-23-13-4-2-12-3-5-15(19)14(12)10-13/h2,4,10H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXCJLWOHNXPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(CCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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